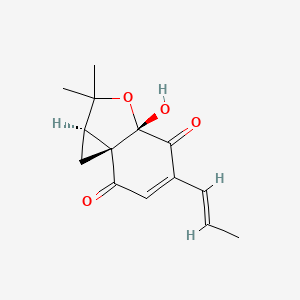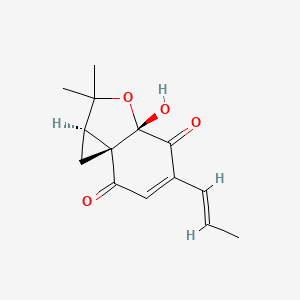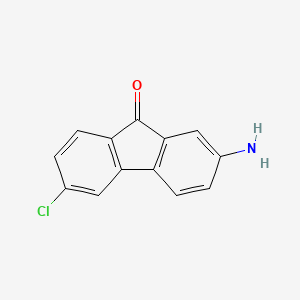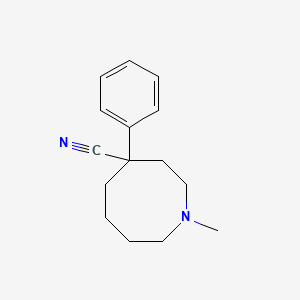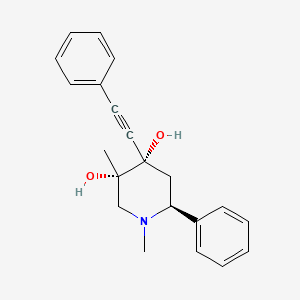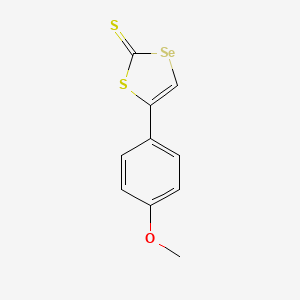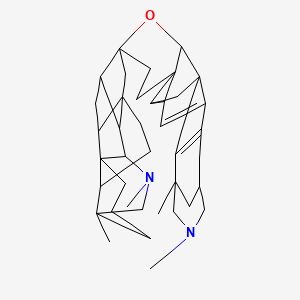
Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate is a complex organic compound known for its significant biological and chemical properties This compound belongs to the class of pyridopyrazines, which are heterocyclic compounds containing a pyridine ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and pyrazine derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity. For instance, the use of methanesulfonic acid in methanol under reflux conditions can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The amino and carbamate groups can participate in substitution reactions, where other functional groups replace them under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, hydrogen gas, metal catalysts (such as palladium or platinum), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
科学的研究の応用
Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in drug development and biochemical studies.
Industry: The compound’s unique chemical properties are utilized in the development of new materials and industrial processes.
作用機序
The mechanism of action of Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect tubulin polymerization, which is crucial for cell division. The compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an antitumor agent.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridopyrazine derivatives such as:
- Ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido(3,4-b)pyrazin-7-ylcarbamate
- Ethyl 5-amino-2,3-diphenyl-1,2-dihydropyrido(3,4-b)pyrazin-7-ylcarbamate
Uniqueness
Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate stands out due to its specific substitution pattern and functional groups, which confer unique reactivity and biological activity. Its ability to interact with tubulin and other molecular targets makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
87607-25-8 |
|---|---|
分子式 |
C22H21N5O2 |
分子量 |
387.4 g/mol |
IUPAC名 |
ethyl N-(5-amino-2,3-diphenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate |
InChI |
InChI=1S/C22H21N5O2/c1-2-29-22(28)26-17-13-16-20(21(23)25-17)27-19(15-11-7-4-8-12-15)18(24-16)14-9-5-3-6-10-14/h3-13,18,24H,2H2,1H3,(H3,23,25,26,28) |
InChIキー |
FIUBYTNZUKCOKI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



